molecular formula C13H20O B3053243 (Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one CAS No. 52340-45-1

(Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Cat. No.: B3053243
CAS No.: 52340-45-1
M. Wt: 192.3 g/mol
InChI Key: UZFLPKAIBPNNCA-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, also known as (Z)-β-ionone, is a cyclic terpenoid ketone with a molecular formula of C₁₃H₂₀O and a molecular weight of 192.30 g/mol . It is characterized by a cyclohexenyl ring substituted with three methyl groups and a conjugated enone system in the Z-configuration. This stereochemistry differentiates it from its E-isomer, which has distinct physicochemical and olfactory properties. The compound is a key intermediate in fragrance chemistry and is noted for its woody, floral-violet aroma .

Properties

IUPAC Name

(Z)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFLPKAIBPNNCA-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC(C1/C=C\C(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200715
Record name (Z)-alpha-Ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52340-45-1
Record name (3Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52340-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-alpha-Ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one typically involves the aldol condensation of citral and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to distillation to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels. The final product is purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the butenone moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted butenones depending on the nucleophile used.

Scientific Research Applications

(Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is widely used in the fragrance industry to create perfumes and scented products.

Mechanism of Action

The mechanism of action of (Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one involves its interaction with olfactory receptors in the nasal cavity. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the G-protein coupled receptor (GPCR) signaling cascade.

Comparison with Similar Compounds

Key Properties

  • CAS Number : 35031-06-2
  • Boiling Point : 254.8°C (at 760 mmHg)
  • Density : 0.944 g/cm³
  • Solubility: Insoluble in water; miscible with organic solvents like ethanol and ether .

Comparison with Structural Analogs

α-Ionone (4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one)

  • CAS Number : 127-41-3
  • Molecular Formula : C₁₃H₂₀O
  • Key Differences: Structure: The cyclohexenyl group is in the 2-position, but the double bond in the enone system is in the E-configuration . Odor Profile: Strong floral (violet-like) scent compared to the woodier notes of β-ionone . Physical Properties:
  • Boiling Point: 117–123°C
  • Density: 0.929–0.934 g/cm³ Applications: Widely used in perfumery and flavoring, constituting ≥79% of commercial α-ionone mixtures .

β-Ionone (4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one)

  • CAS Number : 79-77-6
  • Molecular Formula : C₁₃H₂₀O
  • Key Differences: Structure: The cyclohexenyl group is in the 1-position, altering the conjugation of the enone system . Odor Profile: Woody, raspberry-like aroma . Physical Properties:
  • Boiling Point: 266°C (estimated)
  • Density: 0.945 g/cm³
    • Applications : Used in food flavoring (e.g., raspberry formulations) and cosmetics .

Methyl-α-Ionone (3-Methyl-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one)

  • CAS Number : 127-51-5
  • Molecular Formula : C₁₄H₂₂O
  • Key Differences: Structure: A methyl group is added to the C3 position of the enone chain . Odor Profile: Enhanced leathery and oriental notes compared to α-ionone . Physical Properties:
  • Molecular Weight: 206.33 g/mol
  • logKow (Calculated): 4.84
    • Applications : Stabilizes woody accords in high-end perfumes .

Physicochemical Properties Comparison

Property (Z)-β-Ionone α-Ionone β-Ionone Methyl-α-Ionone
Molecular Formula C₁₃H₂₀O C₁₃H₂₀O C₁₃H₂₀O C₁₄H₂₂O
Molecular Weight 192.30 g/mol 192.30 g/mol 192.30 g/mol 206.33 g/mol
Boiling Point 254.8°C 117–123°C ~266°C Not reported
Density 0.944 g/cm³ 0.929–0.934 g/cm³ 0.945 g/cm³ Not reported
logKow 2.9 (Calculated) 3.0 (Estimated) 3.1 (Estimated) 4.84

Regulatory Status

  • (Z)-β-Ionone: Not explicitly regulated but falls under general terpenoid safety guidelines .
  • α-Ionone: FDA-approved for food use; IFRA-compliant .
  • Methyl-α-Ionone: Restricted in EU cosmetics; requires safety assessment .

Biological Activity

(Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, commonly known as β-ionone , is a compound with significant biological activity. It is characterized by its molecular formula C13H20OC_{13}H_{20}O and a molecular weight of approximately 192.30 g/mol. This compound is a prominent constituent in essential oils and has been studied for its potential therapeutic properties, including antioxidant, antimicrobial, and anticancer activities.

  • CAS Number : 52340-45-1
  • Molecular Formula : C13H20O
  • Molecular Weight : 192.301 g/mol
  • IUPAC Name : (Z)-4-(2,6,6-trimethylcyclohexen-1-yl)-3-buten-2-one

Antioxidant Activity

Research indicates that β-ionone exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. A study demonstrated that β-ionone's antioxidant capacity was comparable to standard antioxidants in various assays, including DPPH and ABTS tests.

Assay Type IC50 Value (µM)
DPPH28.08
ABTS29.07

These values suggest that β-ionone can be a potent natural antioxidant, potentially useful in food preservation and health supplements.

Antimicrobial Activity

β-ionone has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The compound demonstrated significant activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms indicate that β-ionone could be developed as a natural preservative or therapeutic agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

Anticancer Activity

Emerging studies have highlighted the potential anticancer effects of β-ionone. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, research on human breast cancer cells indicated that β-ionone could significantly inhibit cell growth and induce apoptosis, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Antioxidant Efficacy in Food Products :
    A study evaluated the incorporation of β-ionone into food products to assess its effectiveness as a natural antioxidant. Results showed a significant reduction in lipid peroxidation levels compared to control samples without β-ionone.
  • Antimicrobial Properties Against Foodborne Pathogens :
    In another study, β-ionone was tested against common foodborne pathogens in meat products. The results indicated that treatment with β-ionone reduced microbial load significantly, suggesting its potential use as a food preservative.

Q & A

Basic Research Questions

Q. How can the structural identity of (Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the cyclohexenyl and α,β-unsaturated ketone moieties. The vinyl proton (δ ~6.5 ppm) and carbonyl carbon (δ ~200 ppm) are key indicators .
  • Mass Spectrometry : Compare the exact mass (192.1515 g/mol) with high-resolution mass spectrometry (HRMS) data to validate molecular composition .
  • IR Spectroscopy : Identify characteristic absorption bands (e.g., C=O stretch at ~1670 cm1^{-1}) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • GHS Classification : Refer to safety data sheets (SDS) for hazards (e.g., flammability, irritation). Use personal protective equipment (PPE) including gloves and goggles .
  • Ventilation : Perform reactions in a fume hood due to potential vapor release (enthalpy of vaporization: 69.0 kJ/mol at 306 K) .
  • Storage : Keep in a cool, dry environment away from ignition sources .

Q. What synthetic routes are commonly employed to produce this compound?

  • Methodological Answer :

  • Aldol Condensation : React β-cyclocitral with acetone under basic conditions (e.g., NaOH) to form the α,β-unsaturated ketone. Optimize reaction time and temperature to favor the (Z)-isomer .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by gas chromatography (GC) with a DB-5 column (30 m × 0.32 mm, 1 μm film thickness) to isolate the pure compound .

Advanced Research Questions

Q. How can discrepancies in reported thermochemical data (e.g., ΔfH°liquid) for this compound be resolved?

  • Methodological Answer :

  • Calorimetric Validation : Replicate combustion calorimetry (e.g., using a Ccb calorimeter) to measure ΔfH°liquid. Compare results with literature values (e.g., -213.4 ± 2.8 kJ/mol) .
  • Computational Chemistry : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict thermodynamic parameters and cross-validate experimental data .
  • Statistical Analysis : Apply error propagation methods to assess uncertainties in experimental setups .

Q. What advanced chromatographic techniques are suitable for analyzing trace impurities in this compound?

  • Methodological Answer :

  • GC-MS with Temperature Programming : Use a DB-5 capillary column (40°C to 230°C at 5°C/min) coupled with electron ionization (EI) MS to detect isomers or degradation products .
  • HPLC-PDA : Employ reverse-phase C18 columns with photodiode array detection (λ = 254 nm) to quantify hydroxy derivatives (e.g., 3-Hydroxy-β-ionone) .

Q. How can the compound’s reactivity in photochemical or metabolic pathways be investigated?

  • Methodological Answer :

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and monitor products via LC-MS. Compare with computational predictions of radical intermediates .
  • In Vitro Metabolism : Use liver microsomes (e.g., human CYP450 enzymes) to identify hydroxylated metabolites. Analyze using high-resolution tandem MS (HRMS/MS) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., IR absorption bands) across studies?

  • Methodological Answer :

  • Standardized Protocols : Re-record spectra under controlled conditions (e.g., solvent-free KBr pellets for IR) to minimize solvent or matrix effects .
  • Reference Libraries : Cross-check with NIST spectral databases (e.g., IR spectrum ID: RAS UV No. 19943) to validate peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Reactant of Route 2
(Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.